molecular formula C14H8Cl2O3 B6321556 3,3'-Oxydibenzoyl chloride CAS No. 19434-44-7

3,3'-Oxydibenzoyl chloride

Cat. No. B6321556
CAS RN: 19434-44-7
M. Wt: 295.1 g/mol
InChI Key: NZUHAGMVTPMOIV-UHFFFAOYSA-N
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Description

3,3'-Oxydibenzoyl chloride, also known as ODC, is an organic compound with the chemical formula C14H10Cl2O2. It is a yellow or orange crystalline solid that is soluble in many organic solvents such as dichloromethane, benzene, and toluene. It is an important intermediate in the synthesis of various organic compounds and is used as a reagent in organic synthesis. ODC has a wide range of applications in the pharmaceutical, agricultural, and chemical industries.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for '3,3'-Oxydibenzoyl chloride' involves the reaction of benzoyl chloride with hydrogen peroxide in the presence of a catalyst to form 3,3'-Oxydibenzoyl peroxide, which is then treated with hydrochloric acid to yield the final product, 3,3'-Oxydibenzoyl chloride.

Starting Materials
Benzoyl chloride, Hydrogen peroxide, Catalyst, Hydrochloric acid

Reaction
Step 1: Benzoyl chloride is added to a reaction vessel., Step 2: Hydrogen peroxide is slowly added to the reaction vessel while stirring., Step 3: A catalyst is added to the reaction mixture and the mixture is stirred for a period of time., Step 4: The resulting 3,3'-Oxydibenzoyl peroxide is isolated and purified., Step 5: The purified 3,3'-Oxydibenzoyl peroxide is treated with hydrochloric acid to yield 3,3'-Oxydibenzoyl chloride., Step 6: The final product is isolated and purified.

Mechanism Of Action

3,3'-Oxydibenzoyl chloride is an electrophilic reagent that reacts with nucleophiles to form covalent bonds. It can act as a catalyst in the formation of carbon-carbon and carbon-heteroatom bonds. 3,3'-Oxydibenzoyl chloride is also used in the synthesis of a variety of heterocyclic compounds, such as pyridines and quinolines.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,3'-Oxydibenzoyl chloride are not well understood. However, it has been shown to be toxic to some organisms, such as fish and crustaceans, and it has been used as an insecticide. 3,3'-Oxydibenzoyl chloride has also been used in the synthesis of pharmaceuticals and other chemicals, and it may have some potential therapeutic effects.

Advantages And Limitations For Lab Experiments

3,3'-Oxydibenzoyl chloride is a useful reagent for organic synthesis, as it is relatively easy to handle and store. It is also relatively stable, and it is not prone to decomposition or oxidation. However, it is toxic and should be handled with caution in the laboratory. It is also volatile, and precautions should be taken to avoid inhalation of the vapors.

Future Directions

In the future, 3,3'-Oxydibenzoyl chloride may be used in the synthesis of new pharmaceuticals and other chemicals. It could also be used as a catalyst for the synthesis of polymers, and it may have potential applications in the field of chiral synthesis. Additionally, further research into the biochemical and physiological effects of 3,3'-Oxydibenzoyl chloride is needed in order to understand its potential therapeutic effects. Finally, 3,3'-Oxydibenzoyl chloride could be used as a starting material in the synthesis of heterocyclic compounds, and its potential applications in this area should be explored.

Scientific Research Applications

3,3'-Oxydibenzoyl chloride is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agricultural chemicals, and specialty chemicals. 3,3'-Oxydibenzoyl chloride is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a starting material in the synthesis of various organic compounds. 3,3'-Oxydibenzoyl chloride has also been used in the synthesis of various heterocyclic compounds and as a starting material in the synthesis of chiral compounds.

properties

IUPAC Name

3-(3-carbonochloridoylphenoxy)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O3/c15-13(17)9-3-1-5-11(7-9)19-12-6-2-4-10(8-12)14(16)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUHAGMVTPMOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601307839
Record name 3,3′-Oxybis[benzoyl chloride]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Oxydibenzoyl chloride

CAS RN

19434-44-7
Record name 3,3′-Oxybis[benzoyl chloride]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19434-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3′-Oxybis[benzoyl chloride]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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